Methylammonium Tetrafluoroborate

Description

Chemical Identity and Nomenclature

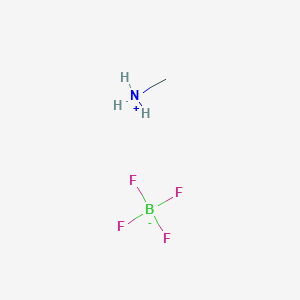

This compound is an ionic compound characterized by its distinctive molecular composition and systematic nomenclature. The compound bears the Chemical Abstracts Service registry number 42539-74-2 and possesses the molecular formula CH6BF4N. The systematic International Union of Pure and Applied Chemistry name for this compound is methylazanium;tetrafluoroborate, which accurately reflects its ionic nature consisting of a protonated methylamine cation and a tetrafluoroborate anion. Alternative nomenclature includes methylamine tetrafluoroborate, which emphasizes the parent amine structure, though the methylammonium designation more precisely indicates the cationic nature of the nitrogen-containing component.

The compound exhibits a molecular weight of 118.87 grams per mole, making it a relatively lightweight ionic salt suitable for various synthetic applications. The European Community number 834-692-8 provides additional regulatory identification for this compound in commercial and research contexts. The structural representation using Simplified Molecular Input Line Entry System notation appears as B-(F)(F)F.C[NH3+], clearly delineating the tetrahedral tetrafluoroborate anion and the tetrahedral methylammonium cation. This notation effectively communicates the charge distribution and connectivity within the ionic structure.

Physical characterization reveals that this compound typically appears as a white to almost white crystalline powder, with a well-defined melting point range of 197.0 to 201.0 degrees Celsius. The compound demonstrates excellent water solubility, a property that significantly influences its utility in solution-based processing methods. These fundamental properties establish this compound as a practical and accessible compound for both research and industrial applications.

Historical Development in Coordination Chemistry

The historical significance of this compound is intrinsically linked to the broader development of weakly coordinating anions in coordination chemistry. The tetrafluoroborate anion represents one of the earlier examples of anions that were initially considered non-coordinating, though this designation has evolved with improved understanding of coordination behavior. Prior to the 1990s, tetrafluoroborate, along with hexafluorophosphate and perchlorate, were regarded as the primary weakly coordinating anions available to chemists. This classification emerged from the recognition that these anions exhibit minimal interaction with cationic metal centers, thereby allowing the study of highly electrophilic metal complexes without significant anion interference.

The tetrafluoroborate anion owes its weakly coordinating nature to its tetrahedral geometry and the distribution of negative charge across four highly electronegative fluorine atoms. This charge distribution, combined with the symmetrical structure, significantly reduces the basicity and nucleophilicity of the anion compared to simpler anions such as halides or nitrates. The historical importance of tetrafluoroborate in coordination chemistry stems from its role in enabling the isolation and characterization of coordinatively unsaturated metal complexes, which proved essential for understanding agostic interactions and developing homogeneous catalysts.

However, the understanding of tetrafluoroborate coordination behavior has undergone significant refinement over time. Research has demonstrated that while tetrafluoroborate exhibits weakly coordinating properties under many conditions, it can indeed coordinate to highly electrophilic metal centers, particularly those containing zirconium(IV) and other strongly Lewis acidic species. This coordination typically occurs through fluoride abstraction, leading to the formation of metal-fluoride bonds and the generation of trifluoroborane. Such observations have led to a more nuanced understanding of weakly coordinating anions and the recognition that truly non-coordinating behavior is context-dependent.

The evolution of coordination chemistry understanding has also revealed that tetrafluoroborate can serve as a fluoride donor under specific conditions, as exemplified in the Balz-Schiemann reaction for aryl fluoride synthesis. This dual nature of tetrafluoroborate as both a weakly coordinating anion and a potential fluoride source has expanded its utility in synthetic chemistry beyond simple counterion applications. The methylammonium cation component adds an additional dimension to the coordination chemistry, as it can participate in hydrogen bonding interactions and provide a source of organic cations for specific synthetic transformations.

Role in Advanced Material Science

This compound has emerged as a crucial component in advanced material science, particularly in the field of perovskite photovoltaics and optoelectronic device fabrication. The compound functions as a sophisticated additive that enables precise control over material properties without compromising the fundamental electronic characteristics of the target materials. Research has demonstrated that this compound can significantly improve the performance of formamidinium lead iodide perovskite solar cells through spontaneous heterointerface modulation, representing a breakthrough in perovskite engineering.

The mechanism by which this compound enhances perovskite solar cell performance involves multiple pathways of defect passivation and interface optimization. Studies have shown that the introduction of tetrafluoroborate leads to a dramatic reduction in non-radiative charge-carrier recombination, with first-order recombination rates decreasing from 6.5 × 10⁶ to 2.5 × 10⁵ s⁻¹ in treated samples. This improvement corresponds to an order-of-magnitude increase in photoluminescence quantum yield, from 0.5 percent to 10.4 percent, indicating substantially improved material quality. The underlying mechanism involves the tetrafluoroborate anion acting as a scavenger for excess methylammonium iodide, forming cocrystalline structures that shift the equilibrium of iodide concentration within the perovskite phase.

Advanced characterization techniques, including fluorine-19, boron-11, and nitrogen-14 solid-state nuclear magnetic resonance spectroscopy, have provided detailed insights into the atomic-level mechanisms responsible for these improvements. These studies reveal that the tetrafluoroborate anion effectively reduces the concentration of interstitial iodide defects, which typically act as deep traps and non-radiative recombination centers. The formation of methylammonium iodide-methylammonium tetrafluoroborate cocrystals represents a novel approach to defect management in hybrid perovskite materials.

Recent investigations have extended the application of this compound to narrow-bandgap formamidinium lead iodide photoabsorbers, demonstrating its versatility across different perovskite compositions. In these systems, this compound addition eliminates surface defects across all perovskite components, even in cases where tetrafluoroborate anions are not directly present on the heated perovskite surface. This observation suggests a defect-suppression mechanism that differs significantly from conventional passivation approaches and highlights the sophisticated nature of the compound's interaction with perovskite materials.

The compound has also found application in surface termination strategies for perovskite solar cells, where non-halide ammonium salts like naphthylthis compound have been developed to inhibit unwanted transformation reactions. These applications demonstrate the broader utility of tetrafluoroborate-based compounds in controlling perovskite surface chemistry and achieving desired material properties without introducing detrimental side effects.

Properties

IUPAC Name |

methylazanium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH5N.BF4/c1-2;2-1(3,4)5/h2H2,1H3;/q;-1/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILEINUTYCFMMSF-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.C[NH3+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH6BF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42539-74-2 | |

| Record name | Methylammonium Tetrafluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Scheme

Methylammonium tetrafluoroborate is commonly synthesized by reacting methylamine or methylammonium halide with tetrafluoroboric acid or a tetrafluoroborate salt under controlled conditions. The general reaction is:

$$

\text{CH}3\text{NH}2 + \text{HBF}4 \rightarrow \text{CH}3\text{NH}3\text{BF}4

$$

or

$$

\text{CH}3\text{NH}3\text{X} + \text{NaBF}4 \rightarrow \text{CH}3\text{NH}3\text{BF}4 + \text{NaX}

$$

where X is a halide ion such as Cl⁻ or I⁻.

Conditions and Purification

- The reaction is typically carried out in an aqueous or alcoholic medium (e.g., isopropyl alcohol) at ambient or slightly elevated temperatures.

- The product precipitates as a white powder and can be isolated by filtration.

- Further purification is achieved by recrystallization from suitable solvents to ensure high purity, which is essential for optoelectronic applications.

Quality and Yield

- The purity of this compound is critical; impurities can lead to defects in perovskite films.

- The yield is generally high under optimized conditions, but exact figures depend on reagent quality and reaction parameters.

Radiofluorination Synthesis for 18F-Labeled this compound

Methodology

A specialized preparation method involves the synthesis of radioactive 18F-labeled tetrafluoroborate for imaging applications, which can be adapted for this compound derivatives. This involves:

Key Findings

| Parameter | Value/Observation |

|---|---|

| Radiochemical yield | ~20.0% ± 0.7% |

| Specific activity | Improved by adjusting BF3 reactant amount |

| Role of Lewatit MP-64 resin | Used to reduce BF3 amount, improving specific activity but reducing yield |

| Reaction solvent | Petroleum ether/tetrahydrofuran (50:1) |

This method highlights the importance of controlling reactant concentrations and purification steps to optimize yield and product quality.

Research Findings on Preparation and Application

Defect Reduction and Optical Improvements

- This compound prepared with high purity and applied as a surface treatment leads to a significant reduction in non-radiative recombination in perovskite films.

- Photoluminescence quantum yield (PLQE) increases by up to 20 times with MABF4 treatment.

- Charge carrier lifetimes increase substantially, indicating fewer trap states.

Summary Table of Preparation Methods

| Preparation Method | Description | Key Parameters | Advantages | Limitations |

|---|---|---|---|---|

| Direct synthesis from methylamine and HBF4 | Reaction in aqueous/alcoholic medium, isolation by filtration | Temperature: ambient to mild heat; Solvent: water or IPA | High purity; scalable | Requires careful purification |

| Ion-exchange reaction with NaBF4 | Methylammonium halide reacted with sodium tetrafluoroborate | Similar to direct synthesis | Avoids use of corrosive HBF4 | Possible halide impurities |

| Radiofluorination for 18F-labeled MABF4 | Cyclotron-produced 18F-fluoride reacts with BF3 in organic solvent | Use of QMA and alumina cartridges | High specific activity for imaging | Specialized equipment needed |

| Preparation of MABF4 solution for film treatment | Dissolution in isopropyl alcohol for spin coating | Concentration: 1–10 mg/mL | Enables defect passivation | High concentration causes precipitation |

Chemical Reactions Analysis

Defect Reduction in Perovskites

MABF4 is utilized in the surface treatment of methylammonium lead iodide (MAPbI3) perovskites . The introduction of tetrafluoroborate (BF4-) leads to a reduction in non-radiative charge-carrier recombination . This reduction is associated with a decrease in the first-order recombination rate from

to

in BF4-treated samples . Consequently, the photoluminescence quantum yield increases by an order of magnitude, from 0.5% to 10.4% .

Impact on FAPbI3 Photoabsorbers

Methylammonium tetrafluoroborate (MABF4) can be used as an additive in narrow-bandgap formamidinium lead iodide (FAPbI3) photoabsorbers . BF4–-based materials can prevent bandgap widening and facilitate perovskite crystal growth . MABF4 addition effectively eliminates surface defects in all FAPbI3 components, even in the absence of BF4– over the heated FAPbI3 surface, suggesting a defect-suppression mechanism that differs from that observed in conventional ones .

At the interface of FAPbI3 and the TiO2 electron-transport material, the BF4-derived species spontaneously segregates upon deposition, thereby modulating the heterointerface . Time-resolved microwave conductivity measurements indicate that MABF4 addition eliminates carrier traps at the heterointerfaces, improving the PV performance .

Hydrolysis

Tetrafluoroborate salts are generally susceptible to hydrolysis, especially under humid conditions . The hydrolysis of tetrafluoroborate ions leads to the formation of hydrofluoric acid and boric acid .

Use in Ionic Liquids

1-octyl-3-methylimidazolium tetrafluoroborate and 1-butyl-3-methylimidazolium tetrafluoroborate are ionic liquids used as replacements for volatile organic solvents in synthesis reactions . Enthalpy of solution measurements have been conducted to determine the thermodynamic properties of these compounds in water and aqueous sodium fluoride solutions .

Thermodynamic Properties for Aqueous Homologous 1-Alkyl-3-methylimidazolium Tetrafluoroborates at 298.15 K

| alkyl | (kJ/mol) | (C_{p,\phi}°C_xmim]^+(aq)) (J/K/mol) | (J/K/mol) | $$

\Delta_{sol}C_p°) (J/K/mol) |

| ----- | -------------------------- | -------------------------------------------- | --------------------------------------- | ---------------- | ------------------------- |

| C10 | 21.0 | 1044 | 1094 | 532 | 512 |

| C9 | 20.0 | 954 | 1004 | 502 | 452 |

| C8 | 19.0 | 864 | 914 | 472 | 392 |

| C7 | 18.0 | 774 | 824 | 442 | 332 |

| C6 | 17.0 | 684 | 734 | 412 | 272 |

| C5 | 16.0 | 594 | 644 | 382 | 212 |

| C4 | 15.0 | 504 | 554 | 351.5 | 152 |

| C3 | 14.0 | 414 | 464 | 322 | 92 |

| C2 | 13.0 | 324 | 374 | 292 | 32 |

| C1 | 12.0 | 234 | 284 | 262 | 32 |

Scientific Research Applications

Role in Perovskite Solar Cells

MABF4 is primarily utilized as an additive in the fabrication of hybrid perovskite solar cells, specifically MAPbI3-based devices. Its introduction into the perovskite structure has been shown to significantly reduce defect density, which is critical for improving the efficiency and stability of solar cells.

Defect Passivation

Enhancement of Photovoltaic Performance

MABF4 has been shown to improve the photovoltaic performance of narrow-bandgap perovskites like formamidinium lead iodide (FAPbI3). The addition of MABF4 facilitates spontaneous modulation at heterointerfaces between FAPbI3 and carrier transport materials, effectively eliminating surface defects without relying solely on BF4− anions . This modulation enhances carrier mobility ratios and reduces trap states at interfaces, contributing to higher efficiency in PSCs.

Material Properties and Synthesis

MABF4 is characterized by its white powder form and a molecular weight of 118.87 g/mol . Its chemical formula is , and it is synthesized through various chemical processes that ensure high purity for research applications.

Study on Hybrid Perovskites

A comprehensive study by Nagane et al. (2021) investigated the effects of MABF4 on MAPbI3 perovskites . The findings highlighted how MABF4 treatment significantly enhanced photoluminescence properties and reduced defect densities, establishing a direct correlation between additive concentration and device performance.

| Parameter | Control Sample | MABF4-Treated Sample |

|---|---|---|

| First-order recombination rate | ||

| Photoluminescence quantum yield | 0.5% | 10.4% |

Narrow-Bandgap Perovskite Study

Another investigation focused on FAPbI3 perovskites revealed that MABF4 not only improved crystal growth but also modulated heterointerfaces effectively, leading to enhanced device stability and efficiency under operational conditions . The study emphasized the importance of interface engineering facilitated by MABF4 in achieving high-performance solar cells.

Mechanism of Action

The mechanism of action of Methylammonium Tetrafluoroborate involves the release of fluoride ions from the tetrafluoroborate anion. These fluoride ions can then participate in various chemical reactions, such as nucleophilic substitution and fluorination. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Comparison with Similar Tetrafluoroborate Compounds

Structural and Functional Overview

Tetrafluoroborate salts vary widely in applications based on cation size, charge distribution, and solubility. Below is a comparative analysis:

Table 1: Key Properties of Methylammonium Tetrafluoroborate and Analogues

| Compound | Chemical Formula | Primary Application | Key Properties | Reference |

|---|---|---|---|---|

| Methylammonium BF₄ | CH₆BF₄N | Perovskite solar cells | Reduces defect density; passivates halide vacancies | [4], [19] |

| Tetraethylammonium BF₄ | C₈H₂₀BF₄N | Supercapacitor electrolytes | High ionic conductivity (1 M in acetonitrile) | [5], [12] |

| 1-Butyl-3-methylimidazolium BF₄ | C₈H₁₅BF₄N₂ | Ionic liquid solvent | Low viscosity (48–220 cP); high thermal stability | [13], [15] |

| Trimethyloxonium BF₄ | C₃H₉BF₄O | Alkylating agent | Reacts with ethers/amines; moisture-sensitive | [10], [17] |

| Triazino-isoquinoline BF₄ | - | Hole-blocking layers in PSCs | High ionization potential (7 eV); dipole-enhanced aggregation | [3] |

Application-Specific Comparisons

Solvent and Reaction Media

- 1-Butyl-3-methylimidazolium BF₄ (BMIM BF₄) : A room-temperature ionic liquid (RTIL) with low viscosity (48–220 cP) and tunable properties. Its positional isomers (e.g., 2-methyl vs. 4-methyl) exhibit distinct thermophysical behaviors, influencing solvent selection .

- Trimethyloxonium BF₄ : A potent alkylating agent for synthesizing ethers and amines. Reactivity stems from its unstable oxonium cation, unlike MABF₄’s stable ammonium cation .

Physicochemical Properties

- Thermal Stability :

- Ionic Conductivity: TEABF₄ achieves ~60 mS/cm in acetonitrile, outperforming MABF₄ in non-aqueous electrolytes . BMIM BF₄’s conductivity correlates with viscosity, decreasing from iodide (220 cP) to triflimide (48 cP) .

Research Findings and Challenges

- MABF₄ : While effective in PSCs, its atomic-scale distribution in perovskites remains unclear, necessitating further study .

- BMIM BF₄ : Isomeric effects on thermophysical properties highlight the need for precise cation design in RTILs .

- Triazino-isoquinoline BF₄: Theoretical models confirm dipole enhancement upon aggregation, a unique advantage over MABF₄’s passive defect healing .

Biological Activity

Methylammonium tetrafluoroborate (MABF4) is a pseudo-halide salt with significant applications in the field of optoelectronics, particularly in the development of perovskite-based solar cells. This compound has garnered attention for its biological interactions and effects on cellular systems, particularly in the context of enhancing the performance of hybrid perovskite materials.

Chemical Structure and Properties

MABF4 has the chemical formula MeNH3BF4, where MeNH3 represents the methylammonium cation and BF4 is the tetrafluoroborate anion. The presence of the tetrafluoroborate ion plays a crucial role in modifying the properties of perovskite materials.

Research indicates that MABF4 acts as an additive that helps reduce defect density in hybrid perovskites. The introduction of tetrafluoroborate ions leads to a significant reduction in non-radiative charge-carrier recombination rates. Specifically, studies have shown a decrease in first-order recombination rates from to when using MABF4-treated samples, which correlates with an increase in photoluminescence quantum yield from 0.5% to 10.4% .

Table 1: Effects of MABF4 on Recombination Rates and Photoluminescence

| Parameter | Pre-MABF4 Treatment | Post-MABF4 Treatment |

|---|---|---|

| First-order recombination rate (s) | ||

| Photoluminescence quantum yield (%) | 0.5 | 10.4 |

Biological Applications

MABF4's potential extends beyond optoelectronic applications; it has been investigated for its biological activity, particularly in imaging and therapeutic contexts. For instance, the tetrafluoroborate ion has been utilized in positron emission tomography (PET) imaging as a radiotracer for tumors expressing sodium iodide symporter (NIS). The compound [^18F]tetrafluoroborate (TFB), synthesized from MABF4, has shown significant uptake in NIS-expressing tumor cells, indicating its utility as a diagnostic tool in oncology .

Case Study: PET Imaging with [^18F]TFB

A study conducted on NIS-transfected lung cell lines demonstrated that [^18F]TFB had a significantly higher uptake compared to control groups lacking NIS expression. This suggests that MABF4 derivatives can be effectively utilized for targeted imaging of tumors, enhancing diagnostic capabilities for various cancers .

Q & A

Basic: What characterization techniques are essential for analyzing MABF₄'s role in perovskite films?

Answer: Key techniques include:

- Solid-state NMR (¹⁹F, ¹¹B, ¹⁴N): To probe interactions between BF₄⁻ and perovskite components, such as MAI scavenging and cocrystal formation .

- Photoluminescence (PL) Spectroscopy: Quantifies non-radiative recombination rates and photoluminescence quantum yield (PLQY). For example, MABF₄ treatment reduced recombination rates from 6.5 × 10⁶ to 2.5 × 10⁵ s⁻¹ and increased PLQY from 0.5% to 10.4% .

- X-ray Diffraction (XRD): Assesses crystallinity and phase purity post-treatment .

Advanced: How does MABF₄ reduce defect densities in MAPbI₃ perovskites?

Answer: BF₄⁻ anions act as halide managers , scavenging excess MAI via MAI–MABF₄ cocrystal formation. This reduces interstitial iodide defects (deep traps) by shifting the iodide equilibrium in the perovskite lattice. Solid-state NMR confirmed the absence of free MAI in treated samples, correlating with suppressed non-radiative recombination .

Basic: What are the critical purity considerations for MABF₄ in experimental applications?

Answer: High purity (≥98%) is critical to avoid impurities (e.g., unreacted precursors or byproducts) that may interfere with defect passivation or introduce unintended doping. Commercial MABF₄ labeled for perovskite research typically meets this standard .

Advanced: Explain the mechanism behind MABF₄-induced heterointerface modulation in FAPbI₃ photoabsorbers.

Answer: In FAPbI₃, MABF₄ eliminates surface defects at the interface with hole-transport materials (HTMs) even in the absence of BF₄⁻ anions. This suggests a defect-suppression mechanism distinct from conventional halide management, possibly through strain relaxation or interfacial dipole formation. The treated interfaces exhibit enhanced charge extraction and reduced recombination .

Basic: How to assess MABF₄'s impact on perovskite film morphology?

Answer:

- Scanning Electron Microscopy (SEM): Visualizes grain boundaries and surface uniformity.

- PL Mapping: Detects spatial homogeneity of charge-carrier lifetimes.

- Time-Resolved PL (TRPL): Measures carrier lifetime changes (e.g., from <100 ns to >500 ns post-treatment) .

Advanced: How to resolve contradictions in defect passivation mechanisms reported across studies?

Answer: Conduct comparative studies combining:

- Multi-nuclei NMR: Differentiates between BF₄⁻ incorporation and MAI scavenging effects .

- Depth-Profiling XPS: Examines compositional gradients at interfaces to distinguish bulk vs. surface passivation .

- Operando PL/QCM: Tracks real-time interactions during film growth to clarify kinetic vs. thermodynamic pathways.

Basic: How to determine the optimal concentration of MABF₄ in perovskite precursor solutions?

Answer: Perform a systematic titration (e.g., 0.1–5 mol%) with characterization at each step:

- PLQY and TRPL: Identify concentrations maximizing carrier lifetimes.

- J-V Curves (for devices): Optimize for power conversion efficiency (PCE). Studies suggest 1–2 mol% often balances defect passivation and phase stability .

Advanced: What experimental controls are critical when studying MABF₄ in mixed-halide perovskites?

Answer: Include:

- MAI-Only Controls: To isolate BF₄⁻ effects from methylammonium cation interactions.

- Thermogravimetric Analysis (TGA): Monitor cocrystal decomposition temperatures (e.g., MAI–MABF₄ cocrystals degrade above 150°C) .

- Halide-Tracking Methods: Use ion chromatography or ICP-MS to quantify residual iodide post-treatment.

Basic: What safety protocols are recommended for handling MABF₄?

Answer:

- Storage: Keep anhydrous at room temperature in sealed containers to prevent hygroscopic degradation .

- PPE: Use nitrile gloves, goggles, and lab coats. Avoid inhalation; work in a fume hood .

Advanced: Can MABF₄ be applied beyond perovskites, such as in battery electrolytes?

Answer: While unexplored in the provided evidence, tetrafluoroborate salts (e.g., LiBF₄) are known for stabilizing solid-electrolyte interphases (SEIs) in batteries. Hypothetically, MABF₄ could act as a dual-function additive in hybrid electrolyte systems, though compatibility with non-protonic solvents (e.g., carbonates) requires validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.